3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
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Overview
Description
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a dimethylaniline group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline typically involves multiple steps. One common method starts with the preparation of 5-chloropyrimidine-2-ol, which is then reacted with pyrrolidine-1-carbonyl chloride under basic conditions to form the intermediate 3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl chloride. This intermediate is subsequently reacted with N,N-dimethylaniline in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
- 3-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
- 3-{3-[(5-methylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline
Uniqueness
3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline is unique due to the presence of the chloropyrimidine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-21(2)14-5-3-4-12(8-14)16(23)22-7-6-15(11-22)24-17-19-9-13(18)10-20-17/h3-5,8-10,15H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLGWQIPCIJYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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